(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone
Brand Name: Vulcanchem
CAS No.: 342013-82-5
VCID: VC21312243
InChI: InChI=1S/C11H13BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5H2
SMILES: C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

CAS No.: 342013-82-5

Cat. No.: VC21312243

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone - 342013-82-5

Specification

CAS No. 342013-82-5
Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name (5-bromopyridin-3-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C11H13BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5H2
Standard InChI Key MOXWABQBCINGQU-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br

Introduction

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a heterocyclic organic compound featuring a bromopyridine moiety linked to a piperidine ring via a methanone bridge. Its chemical formula is C11H13BrN2O. Despite limited specific information available directly on this compound, related compounds and similar structures provide insights into its potential properties and applications.

Synthesis Methods

While specific synthesis methods for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone are not detailed, related compounds often involve reactions between halogenated pyridines and piperidine derivatives. A common approach might involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Biological Activity and Potential Applications

Related brominated compounds have shown significant antimicrobial activity, suggesting that (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone could exhibit similar properties. The bromine substituent enhances bioactivity, potentially making it effective against various pathogens.

Biological ActivityDescription
Antimicrobial ActivityPotential activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionCould serve as an inhibitor for enzymes involved in metabolic disorders

Comparison with Similar Compounds

Compounds with similar structures, such as (5-Bromopyridin-2-YL)(piperidin-1-YL)methanone, have been studied extensively for their pharmacological properties. These compounds are investigated for enzyme inhibition and receptor modulation, highlighting the potential for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone to exhibit similar biological activities.

CompoundUnique FeaturesBiological Activity
(5-Bromopyridin-2-YL)(piperidin-1-YL)methanoneBromine substituent enhances reactivityAntimicrobial, enzyme inhibition
(5-Chloropyridin-2-YL)(piperidin-1-YL)methanoneDifferent electronic propertiesDistinct biological activity patterns

Future Research Directions

Given the limited specific data on (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, future research should focus on its synthesis, biological activity, and potential applications in medicinal chemistry. Investigating its interactions with biological targets could reveal new therapeutic opportunities.

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